2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene
Overview
Description
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is an organic compound with a complex structure that includes an allyloxy group, a chloroethoxy group, and a nitrobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene. This is followed by the introduction of the allyloxy and chloroethoxy groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized benzene compounds.
Scientific Research Applications
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the allyloxy and chloroethoxy groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is unique due to the presence of both the nitro and chloroethoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-nitro-2-(prop-2-enoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-2-6-17-9-10-8-11(14(15)16)3-4-12(10)18-7-5-13/h2-4,8H,1,5-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMNQQLHCLEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178768 | |
Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937273-31-9 | |
Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937273-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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